Butyl bis(chloromethyl)carbamate
Description
Significance of Carbamate (B1207046) Functional Groups in Molecular Design
The carbamate group, characterized by a nitrogen atom bonded to a carbonyl group which is in turn attached to an oxygen atom, is a cornerstone in the design of a wide array of organic molecules.
The partial double bond character of the C-N bond in the carbamate group, a result of resonance, restricts free rotation and leads to the existence of syn and anti conformations. researchgate.net The relative stability of these conformers is influenced by steric and electronic factors of the substituents on the nitrogen and oxygen atoms. This conformational rigidity can be a crucial element in the design of molecules with specific three-dimensional structures. Electronically, the carbamate group is considered an electron-withdrawing group, influencing the electron density of the rest of the molecule.
Synthetic Utility of Chloromethyl Moieties as Electrophilic Centers
The chloromethyl group (-CH2Cl) is a versatile functional group in organic synthesis, primarily due to the carbon-chlorine bond which serves as a reactive electrophilic center.
The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. This reactivity allows for a variety of substitution reactions where the chlorine is displaced by a wide range of nucleophiles. The reactivity of the chloromethyl group can be influenced by the nature of the rest of the molecule.
Molecules containing two chloromethyl groups, known as bis(chloromethyl) systems, are powerful bifunctional electrophiles. They can react with nucleophiles at two positions, making them excellent cross-linking agents or precursors for the formation of cyclic structures. The reactivity of each chloromethyl group can sometimes be differentiated, allowing for sequential and controlled reactions. For instance, bis(chloromethyl) ether has been utilized as a crosslinking agent in the production of ion-exchange resins. chemicalbook.com
Contextualizing Butyl bis(chloromethyl)carbamate within Contemporary Chemical Research
This compound, with its CAS Number 29672-00-2, combines the features of a carbamate with two reactive chloromethyl groups. pschemicals.com While specific, in-depth research on this compound is limited in publicly available literature, its structure suggests significant potential as a synthetic intermediate. The presence of two electrophilic chloromethyl groups attached to a carbamate backbone makes it a candidate for applications in polymer chemistry, materials science, and as a scaffold in the synthesis of more complex molecules. Its structural relative, benzyl (B1604629) bis(chloromethyl)carbamate, is also a known chemical entity. epa.gov The study of related compounds, such as tert-butyl bis(2-chloroethyl)carbamate, provides insights into the potential reactivity and synthetic utility of such molecules. chemicalbook.comchemicalbook.com
Compound Information Table
| Compound Name | IUPAC Name | CAS Number | Chemical Formula |
| This compound | butyl N,N-bis(chloromethyl)carbamate | 29672-00-2 | C₇H₁₃Cl₂NO₂ |
| bis(chloromethyl) ether | 1,1'-Oxybis(chloromethane) | 542-88-1 | C₂H₄Cl₂O |
| Benzyl bis(chloromethyl)carbamate | benzyl bis(chloromethyl)carbamate | 215230-75-4 | C₁₀H₁₁Cl₂NO₂ |
| tert-Butyl bis(2-chloroethyl)carbamate | tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 | C₉H₁₇Cl₂NO₂ |
Structural Features and Unique Reactivity Potential of the Compound
This compound, with the chemical formula C₇H₁₃Cl₂NO₂, possesses a unique combination of the functional groups discussed above. pschemicals.com Its structure features a butyl ester of a carbamic acid where the nitrogen atom is substituted with two chloromethyl (-CH₂Cl) groups.
Structural Features:
The core of the molecule is the planar carbamate group. The butyl group attached to the oxygen atom is a simple alkyl chain. The most significant structural feature is the presence of two α-chloroether-like functionalities within the same molecule, specifically the N,N-bis(chloromethyl) arrangement. This configuration is expected to have a profound impact on the molecule's three-dimensional shape and electronic distribution. The rotation around the C-N bond, a characteristic of carbamates, will be influenced by the steric bulk and electronic effects of the two chloromethyl groups. sctunisie.org
Unique Reactivity Potential:
The reactivity of this compound is dictated by the interplay of its functional groups. The two chloromethyl groups are highly reactive sites for nucleophilic substitution. The chlorine atoms are good leaving groups, and the adjacent nitrogen atom can stabilize a developing positive charge on the carbon, facilitating SN1-type reactions. However, the primary nature of the chloromethyl carbons also allows for SN2 reactions.
The presence of two such reactive sites opens up possibilities for this molecule to act as a cross-linking agent, where it can react with two nucleophiles, or to participate in intramolecular cyclization reactions. The carbamate nitrogen's lone pair is somewhat delocalized into the carbonyl group, which may modulate the reactivity of the chloromethyl groups compared to a simple N,N-bis(chloromethyl)amine. The ester portion of the carbamate could be susceptible to hydrolysis under strong acidic or basic conditions.
Justification for Detailed Academic Inquiry
A detailed academic inquiry into this compound is justified for several reasons stemming from its unique structure and reactivity.
Intermediate in Organic Synthesis: Compounds containing the bis(chloromethyl)amino moiety are potent alkylating agents and can serve as precursors to a variety of nitrogen-containing heterocyclic compounds. The specific combination with a carbamate functional group makes this compound an interesting building block for the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science.
Study of Reaction Mechanisms: The dual reactive sites provide a platform for studying competitive and sequential reactions. Investigating its reactions can provide deeper insights into the factors controlling regioselectivity and stereoselectivity in molecules with multiple electrophilic centers.
Analytical Chemistry Standard: The use of this compound in the development of High-Performance Liquid Chromatography (HPLC) methods indicates a need for its pure form as a reference standard. sielc.com The development of analytical methods for such a reactive compound presents a challenge and is a valid area of academic research, particularly for monitoring its presence in environmental or industrial samples.
Comparison with Related Compounds: The study of this molecule allows for a comparative analysis of the influence of the butyl carbamate group on the reactivity of the bis(chloromethyl)amino functionality, contributing to the broader understanding of structure-reactivity relationships in organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
29672-00-2 |
|---|---|
Molecular Formula |
C7H13Cl2NO2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
butyl N,N-bis(chloromethyl)carbamate |
InChI |
InChI=1S/C7H13Cl2NO2/c1-2-3-4-12-7(11)10(5-8)6-9/h2-6H2,1H3 |
InChI Key |
SGGDXVVDVKMMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N(CCl)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butyl Bis Chloromethyl Carbamate
Direct Synthesis Approaches to N,N-Bis(chloromethyl)carbamates
Direct approaches aim to construct the N,N-bis(chloromethyl)carbamate moiety in a minimal number of steps, often relying on the reaction of carefully chosen, highly reactive precursors. These methods are valued for their potential efficiency and convergency in building complex molecular architectures.
Synthesis via Chloromethyl Chloroformates and Amines
One established route in carbamate (B1207046) synthesis involves the reaction of a chloroformate with an amine. google.com Specifically, the use of chloromethyl chloroformate provides a method for producing O-chloromethyl carbamates, which are structurally related to the N,N-bis(chloromethyl) class. The most widely documented and direct route for preparing compounds like chloromethyl N,N-dimethylcarbamate involves the reaction of chloromethyl chloroformate with the corresponding amine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate.
The general reaction is as follows: ClCH₂OCOCl + 2 R¹R²NH → ClCH₂OCONR¹R² + [R¹R²NH₂]Cl
This methodology is foundational for creating a variety of carbamate structures, although it does not directly yield N,N-bis(chloromethyl) derivatives.
The efficiency of the reaction between chloromethyl chloroformate and amines is highly dependent on several key parameters. Optimization is crucial to maximize yield and purity while minimizing side reactions.
Solvent: The choice of solvent is critical. Aprotic solvents, such as dichloromethane or toluene, are commonly used to prevent reactions with the solvent.
Temperature: These reactions are often conducted at low temperatures (e.g., 0–5 °C) to control the exothermic nature of the reaction and to prevent the degradation of the reactive chloroformate.
Acid Scavenger: The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. google.com To prevent this, an acid scavenger, typically an excess of the reactant amine or a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the HCl. chemicalbook.com
Reagent Addition: A gradual, dropwise addition of the chloroformate to the amine solution is preferred. This strategy maintains a low concentration of the electrophile, helping to control the reaction temperature and reduce the formation of byproducts.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane, Toluene | Aprotic, inert to reactants |
| Temperature | 0–5 °C | Controls exothermicity, enhances stability |
| Base | 2 eq. of reactant amine or 1.1 eq. of Triethylamine | Neutralizes HCl byproduct |
| Addition Rate | Slow, dropwise | Prevents temperature spikes and side reactions |
Table 1: Optimized Reaction Parameters for Carbamate Synthesis.
Basicity: More basic amines are generally more nucleophilic and react more rapidly with the chloroformate. However, highly basic conditions can also promote side reactions.
Steric Hindrance: Amines with bulky substituents near the nitrogen atom (e.g., diisopropylamine) will react more slowly than less hindered amines (e.g., dimethylamine) due to steric hindrance, which impedes the nucleophilic attack on the carbonyl carbon. Primary amines are generally more reactive than secondary amines of similar size. This difference in reactivity is a key consideration when planning syntheses for specific carbamate structures.
Pathways Involving N-Chloromethyl Carbamate Intermediates
A more direct and highly relevant pathway for the synthesis of Butyl bis(chloromethyl)carbamate involves the progressive chloromethylation of a parent carbamate. This approach begins with a stable carbamate ester, such as butyl carbamate, which is then functionalized with chloromethyl groups on the nitrogen atom. This method avoids the direct use of highly unstable reagents like bis(chloromethyl)amine.
Bu-O-CO-NH₂ + HCHO + HCl → Bu-O-CO-NH(CH₂Cl) + H₂O (Formation of the N-chloromethyl intermediate)
Bu-O-CO-NH(CH₂Cl) + HCHO + HCl → Bu-O-CO-N(CH₂Cl)₂ + H₂O (Formation of the final product)
The key to this synthetic pathway is the in-situ generation of a reactive N-chloromethyl species from the stable carbamate precursor. The N-H bonds of the carbamate are susceptible to electrophilic substitution under appropriate conditions.
The generation of the N-chloromethyl group is typically achieved by treating the carbamate with a source of formaldehyde (such as paraformaldehyde or an aqueous solution) in the presence of hydrogen chloride. The reaction likely proceeds through the formation of an N-hydroxymethyl intermediate, which is subsequently converted to the N-chloromethyl group by HCl.
Once the initial N-chloromethyl carbamate intermediate is formed, it is itself a reactive species. The remaining N-H bond is still susceptible to a second chloromethylation event under the same reaction conditions. The second addition of a chloromethyl group proceeds via a similar mechanism, yielding the final N,N-bis(chloromethyl)carbamate product. The success of the synthesis relies on driving the reaction to completion to ensure the disubstituted product is formed preferentially.
For efficiency and practicality, synthetic procedures that combine multiple steps into a single operation are highly desirable. organic-chemistry.orgorganic-chemistry.org The synthesis of this compound from butyl carbamate is well-suited to a one-pot procedure where both chloromethylation steps occur in the same reaction vessel without the need for isolation of the N-chloromethyl intermediate.
A typical one-pot procedure involves charging a reactor with the starting butyl carbamate and a source of formaldehyde, often in a suitable solvent like toluene or an ether. Hydrogen chloride gas is then bubbled through the mixture, or a concentrated solution of hydrochloric acid is added. The reaction temperature is carefully controlled to facilitate the reaction while minimizing byproduct formation. This streamlined approach is economical and efficient, making it a preferred method for accessing complex carbamate structures. organic-chemistry.org
| Step | Reagents & Conditions | Purpose |
| 1. Initial Setup | Butyl carbamate, Paraformaldehyde, Toluene | Combine starting materials in an inert solvent |
| 2. Reaction Initiation | Bubble dry HCl(g) through the mixture at 20-30°C | Generate the reactive chloromethylating species in situ |
| 3. Reaction Progression | Stir for 4-6 hours, monitoring by TLC or GC | Drive the reaction through the mono- to the di-substituted product |
| 4. Workup | Aqueous wash, drying of organic phase, solvent removal | Isolate the crude product |
Table 2: Illustrative One-Pot Procedure for the Synthesis of this compound.
Modular Synthetic Strategies Incorporating Key Precursors
The synthesis of complex molecules such as this compound, which has the structure (ClCH₂)₂NCOOBu, often relies on modular strategies. This approach involves the separate synthesis of key precursors followed by their assembly. For this specific target, a plausible modular approach would involve the formation of the carbamate backbone by coupling the N,N-bis(chloromethyl)amino moiety with the butoxycarbonyl group. The techniques discussed below are central to achieving this core transformation.
Carbamate Backbone Formation Techniques
The formation of the carbamate functional group is a cornerstone of organic synthesis. Historically, this was often achieved using highly toxic phosgene (B1210022) and its derivatives. However, significant research has been dedicated to developing safer, phosgene-free alternatives, which are now central to modern synthetic approaches. google.comnih.gov
The avoidance of phosgene is a primary goal in green chemistry due to its extreme toxicity and corrosive nature. google.comionike.com Phosgene-free routes typically utilize more benign and readily available C1 sources, such as carbon dioxide or organic carbonates. nih.govresearchgate.net These methods are not only safer but also offer versatile and efficient pathways to a wide range of carbamate derivatives.
A prominent phosgene-free method is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This reaction serves as an environmentally benign route to carbamates by utilizing CO₂ as an inexpensive, abundant, and non-toxic C1 source. nih.govacs.org The process generally involves the reaction of an amine with CO₂ in the presence of a base to form a carbamate anion, which then acts as a nucleophile, attacking an alkyl halide to yield the final carbamate ester. acs.org
The reaction can be summarized as: R₂NH + CO₂ + R'X + Base → R₂NCOOR' + [Base-H]⁺X⁻
In the context of synthesizing this compound, the required precursors would be bis(chloromethyl)amine as the amine component and a butyl halide (e.g., butyl bromide) as the alkylating agent. A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often employed to facilitate the reaction and deprotonate the amine. google.comnih.gov The use of tetrabutylammonium (B224687) iodide (TBAI) can also help to minimize the overalkylation of the resulting carbamate. nih.gov
Table 1: Examples of Three-Component Carbamate Synthesis from Amines, CO₂, and Alkyl Halides
| Amine | Alkyl Halide | Base | Catalyst/Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | Benzyl (B1604629) Bromide | Cs₂CO₃ | TBAI | DMF | 95 | nih.gov |
| Piperidine | Ethyl Iodide | Cs₂CO₃ | TBAI | DMF | 92 | nih.gov |
| Dibenzylamine | Methyl Iodide | Cs₂CO₃ | TBAI | DMF | 89 | nih.gov |
| Pyrrolidine | Benzyl Bromide | Cs₂CO₃ | TBAI | DMF | 94 | nih.gov |
The reaction between an amine and an organic carbonate, known as aminolysis, is another effective phosgene-free route for synthesizing carbamates. google.com Dialkyl carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate, serve as safe and accessible carbonyl sources. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the displacement of an alcohol or phenol.
R₂NH + R'OCOOR' → R₂NCOOR' + R'OH
This method can be applied to both primary and secondary amines. For the synthesis of this compound, the reaction would theoretically involve bis(chloromethyl)amine and dibutyl carbonate. The reaction may require elevated temperatures and can be influenced by the choice of solvent and catalyst. google.com
The efficiency of many phosgene-free carbamate syntheses can be significantly enhanced through catalysis. A variety of catalytic systems have been developed, including both metal-based and metal-free options.
Metal Catalysts: Lewis acidic metal salts are effective catalysts for carbamate synthesis. For instance, zinc chloride has been used to catalyze the reaction between alcohols and carbamoyl (B1232498) chlorides. nih.gov Other metals, such as titanium, have been employed to facilitate the one-pot synthesis of carbamates from amines, CO₂, and metal alkoxides. researchgate.net
Organocatalysts: Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts. DBU is used to capture CO₂ and activate the amine, facilitating the subsequent reaction to form the carbamate. organic-chemistry.org
Ionic Liquids: Ionic liquids have been used as recyclable catalytic systems, often in conjunction with a base, for the carbonylation of amines with CO₂ to produce urea (B33335) derivatives, which can be precursors to carbamates. ionike.com
Table 2: Catalytic Systems Used in Carbamate Synthesis
| Catalyst | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Titanium (IV) methoxide | Aniline, CO₂ | Direct Carbonylation | Facile, one-pot, phosgene-free method. | researchgate.net |
| Zinc Chloride (ZnCl₂) | Alcohols, Carbamoyl Chlorides | Carbamoylation | Efficient Lewis acid catalyst. | nih.gov |
| DBU / Si(OMe)₄ | Amines, CO₂ | CO₂ Fixation | Metal-free system, uses low-concentration CO₂. | organic-chemistry.org |
| Cesium Carbonate (Cs₂CO₃) | Amines, CO₂, Alkyl Halides | Three-Component Coupling | High yields at ambient temperature and pressure. | google.com |
Rearrangement reactions provide an alternative pathway for constructing carbamate scaffolds. The Curtius rearrangement, first described in 1885, is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgyoutube.com The resulting isocyanate is a highly reactive intermediate that can be "trapped" by various nucleophiles. When an alcohol is used as the nucleophile, the product is a carbamate. wikipedia.org
R-C(=O)N₃ → [R-N=C=O] + N₂ [R-N=C=O] + R'OH → R-NH-C(=O)OR'
The key advantages of the Curtius rearrangement are its tolerance for a wide variety of functional groups and the full retention of configuration at the migrating R-group. wikipedia.orgnih.gov The acyl azide precursor is typically generated from a carboxylic acid derivative. libretexts.org A modern, one-pot variation involves reacting a carboxylic acid directly with a reagent like diphenylphosphoryl azide (DPPA) in the presence of an alcohol, avoiding the isolation of the potentially explosive acyl azide intermediate. nih.gov
It is important to note that the Curtius rearrangement inherently produces N-H carbamates (i.e., secondary carbamates of the structure RNHCOOR'). libretexts.org Therefore, this method is not directly applicable for the one-step synthesis of N,N-disubstituted carbamates like this compound, which lack a hydrogen atom on the nitrogen. However, it remains a powerful tool for synthesizing precursor carbamates that could potentially be functionalized in subsequent steps.
Table 3: Applications of the Curtius Rearrangement in Carbamate Synthesis
| Carboxylic Acid Precursor | Azide-forming Reagent | Alcohol (Nucleophile) | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Carboxylic Acid | Sodium Azide / Chloroformate | Generic Alcohol | Aromatic Carbamate | organic-chemistry.org |
| Aliphatic Carboxylic Acid | Diphenylphosphoryl azide (DPPA) | tert-Butanol | Boc-protected Amine | nih.gov |
| α-Cyanoester (via acylhydrazine) | Nitrous Acid | Ethanol | Ethyl Carbamate | wikipedia.org |
| Benzoic Acid Derivative | DPPA | tert-Butanol | N-Boc Aniline Derivative | nih.gov |
Phosgene-Free Routes for Carbamate Synthesis
Introduction of the Bis(chloromethyl) Moiety Post-Carbamate Formation
The synthesis of this compound from a precursor such as butyl carbamate involves the formation of two new carbon-nitrogen bonds. This transformation can be approached through direct, sequential chloromethylation of the carbamate nitrogen or by employing a reagent that acts as a bis(chloromethyl) synthon.
Selective Chloromethylation of the Carbamate Nitrogen
The direct introduction of two chloromethyl groups onto the nitrogen atom of butyl carbamate is a challenging yet direct synthetic route. This process involves a twofold N-alkylation reaction where the carbamate nitrogen acts as the nucleophile. The nitrogen in a carbamate is significantly less nucleophilic than that in an amine due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, this reaction typically requires electrophilic chloromethylating agents and conditions that promote the reactivity of the carbamate nitrogen.
A common method for generating the chloromethylating electrophile is the in-situ reaction of formaldehyde (or its trimer, 1,3,5-trioxane, and polymer, paraformaldehyde) with a source of hydrogen chloride. The reaction proceeds through the formation of a highly reactive hydroxymethyl chloride intermediate or a related cationic species, which is then attacked by the nucleophilic nitrogen of the carbamate. To achieve the bis-chloromethylated product, the reaction must proceed twice, necessitating the deprotonation of the nitrogen after the first alkylation to regenerate its nucleophilicity for the second attack. This typically requires the presence of a base and carefully controlled stoichiometry.
Alternative chlorinating agents, such as thionyl chloride (SOCl₂), can be used with paraformaldehyde to generate the electrophilic species under anhydrous conditions, which can help to suppress side reactions like hydrolysis.
| Parameter | Condition | Rationale |
| Chloromethylating Agent | Paraformaldehyde / HCl (gas) or SOCl₂ | In-situ generation of the reactive electrophile. |
| Stoichiometry | >2 equivalents of chloromethylating agent | To drive the reaction towards bis-alkylation. |
| Solvent | Aprotic, non-polar (e.g., Dichloromethane, Toluene) | To maintain anhydrous conditions and solubilize reactants. |
| Temperature | 40-60 °C | To overcome the activation energy without promoting decomposition. |
| Catalyst | Phase-transfer catalyst (e.g., TBAI) | May enhance the rate of N-alkylation. epa.govnih.gov |
Utilizing Bis(chloromethyl) Synthons in Reaction Sequences
An alternative synthetic strategy involves the use of a single reagent that can deliver both chloromethyl groups to the nitrogen atom. Such a reagent is known as a "bis(chloromethyl) synthon." The most prominent, albeit highly hazardous, molecule that fits this description is bis(chloromethyl) ether (BCME), (ClCH₂)₂O. wikipedia.org
BCME is a powerful bifunctional alkylating agent. nih.gov In a hypothetical reaction, the deprotonated butyl carbamate anion would perform a nucleophilic attack on one of the chloromethyl carbons of BCME, displacing a chloride ion. A subsequent intramolecular or intermolecular reaction step would be required to attach the second chloromethyl group.
However, the utility of BCME in synthesis is severely limited by its extreme toxicity and high carcinogenicity. wikipedia.orgeinsteinmed.edunih.gov It is classified as a Group 1 carcinogen and its use is highly restricted. wikipedia.orgnih.gov In practice, BCME is more commonly encountered as an undesirable and dangerous by-product in chloromethylation reactions involving formaldehyde and HCl rather than as a deliberate reagent. wikipedia.org Therefore, while theoretically a potential synthon, its use in modern synthetic methodologies is largely avoided in favor of safer alternatives.
| Approach | Key Reagents | Primary Advantage | Major Disadvantage |
| Stepwise Chloromethylation | Butyl carbamate, Paraformaldehyde, HCl/SOCl₂ | Avoids the use of pre-isolated, highly toxic reagents. | Requires precise control to achieve bis-alkylation over mono-alkylation. |
| Synthon-Based Approach | Deprotonated Butyl carbamate, Bis(chloromethyl) ether | Potentially a one-step introduction of the bis(chloromethyl) moiety. | Utilizes an extremely carcinogenic and highly regulated reagent. wikipedia.orgeinsteinmed.edunih.gov |
Chemo- and Regioselectivity Considerations in Synthesis
The successful synthesis of this compound hinges on precise control over the reaction's selectivity. Both chemoselectivity (which functional group reacts) and regioselectivity (which atom reacts) must be managed to ensure the formation of the desired N,N-disubstituted product.
Control of Multiple Reactive Centers
The butyl carbamate substrate possesses multiple potentially reactive sites. The primary reactive centers for alkylation are the nitrogen atom and the carbonyl oxygen atom.
N-Alkylation vs. O-Alkylation: The nitrogen atom is generally more nucleophilic than the carbonyl oxygen in a carbamate, leading to a kinetic preference for N-alkylation. The formation of a stable C-N bond is also thermodynamically favored over the formation of a less stable O-alkylated product (an iminocarbonate derivative). To ensure exclusive N-alkylation, reaction conditions are chosen to enhance the nitrogen's nucleophilicity, for instance, by using a suitable base to generate the carbamate anion.
Mono- vs. Bis-Alkylation: The most significant regioselectivity challenge is controlling the extent of alkylation. The initial product of the reaction is Butyl N-(chloromethyl)carbamate. This intermediate must undergo a second alkylation to yield the desired bis(chloromethyl) product. Driving the reaction to completion requires overcoming the reduced nucleophilicity of the nitrogen atom in the mono-substituted intermediate. This is typically achieved through the use of excess chloromethylating agent, elevated temperatures, and sufficient reaction times.
| Factor | Influence on Selectivity | Desired Condition for Bis-alkylation |
| Stoichiometry | Controls the extent of alkylation. | >2 molar equivalents of formaldehyde and chloride source. |
| Base | Deprotonates the N-H group, increasing nucleophilicity. | A non-nucleophilic base may be required for the second alkylation step. |
| Temperature | Affects reaction rate. | Moderately elevated temperatures (e.g., 40-60 °C) to ensure the second alkylation proceeds. |
| Reaction Time | Determines the extent of conversion. | Sufficiently long to allow for the slower second alkylation step to complete. |
Minimizing Side Reactions and By-product Formation
A critical aspect of synthesizing this compound is the mitigation of side reactions that can reduce yield and complicate purification.
The most significant and hazardous side reaction is the formation of bis(chloromethyl) ether (BCME) when using formaldehyde and hydrogen chloride. wikipedia.orgwikipedia.org BCME is formed by the acid-catalyzed self-condensation of hydroxymethyl chloride, an intermediate in the reaction. nih.gov Its formation can be minimized by:
Maintaining strictly anhydrous conditions, as water can facilitate its formation. nih.gov
Controlling the temperature to avoid conditions that favor self-condensation.
Using alternative reagent systems, such as paraformaldehyde and thionyl chloride, which may generate the electrophile in a more controlled manner.
Another key by-product is the Butyl N-(chloromethyl)carbamate , the mono-alkylated intermediate. Its presence in the final product results from an incomplete reaction. As outlined previously, forcing conditions such as an excess of the alkylating agent and longer reaction times are employed to minimize its persistence.
Finally, the chloromethyl groups of the product are themselves reactive and susceptible to hydrolysis . The presence of any water during the reaction or workup can lead to the formation of the corresponding N-hydroxymethyl derivatives or complete decomposition back to butyl carbamate and formaldehyde. einsteinmed.edunih.gov Therefore, all reagents and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere.
| By-product | Formation Pathway | Mitigation Strategy |
| Bis(chloromethyl) ether | Self-condensation of chloromethylating intermediates from formaldehyde and HCl. wikipedia.orgnih.gov | Strict anhydrous conditions; temperature control; alternative reagents. |
| Butyl N-(chloromethyl)carbamate | Incomplete reaction (mono-alkylation). | Use of excess chloromethylating agent; increased reaction time/temperature. |
| Hydrolysis Products | Reaction of chloromethyl groups with water. einsteinmed.edunih.gov | Use of anhydrous reagents and solvents; performing the reaction under an inert atmosphere. |
Exploration of Reactivity and Mechanistic Pathways of Butyl Bis Chloromethyl Carbamate
Transformations of the Carbamate (B1207046) Functionality:Research into the chemical alteration of the carbamate group within this specific molecule is also absent from the scientific literature.
Interconversion with Other Nitrogen-Containing Functional Groups (e.g., ureas, isocyanates)
The carbamate functional group in Butyl bis(chloromethyl)carbamate is a key center of reactivity, allowing for its conversion into other important nitrogen-containing functionalities such as ureas and isocyanates. The thermal decomposition of carbamates to produce isocyanates is a well-established industrial process. butlerov.com This reversible reaction involves the elimination of an alcohol. butlerov.com In the case of N-alkylcarbamates, this thermolysis can be performed in the gas phase at elevated temperatures, for instance, between 200 to 450 °C, to yield the corresponding alkylisocyanate. butlerov.com The use of catalysts, such as dibutyltin (B87310) dilaurate, can facilitate this process at lower temperatures. butlerov.com
The resulting isocyanate is a highly reactive intermediate that can readily react with a variety of nucleophiles. For example, reaction with an amine will yield a urea (B33335) derivative. Hindered trisubstituted ureas have been shown to act as masked isocyanates, capable of undergoing acyl substitution with nucleophiles like alcohols, amines, and thiols under neutral conditions. nih.gov This reactivity is thought to proceed through the formation of an isocyanate intermediate. nih.gov The interconversion pathway can be summarized as follows:
Carbamate ⇌ Isocyanate + Alcohol
Isocyanate + Amine → Urea
This reactivity profile suggests that this compound could serve as a precursor for the in situ generation of a bis(chloromethyl)-substituted isocyanate, which could then be trapped by various nucleophiles to form a range of derivatives.
Hydrolytic and Solvolytic Stability in Various Media
The stability of this compound is influenced by the conditions of the surrounding medium. Carbamates, in general, are susceptible to hydrolysis, which involves the cleavage of the carbamate bond. This process can be catalyzed by either acid or base.
Under acidic conditions, the tert-butoxycarbonyl (Boc) group, a common carbamate-based protecting group, is readily cleaved to release the free amine, carbon dioxide, and tert-butanol. The stability of the Boc group under basic and nucleophilic conditions makes it a valuable tool in organic synthesis.
The presence of the two chloromethyl groups is expected to influence the hydrolytic and solvolytic stability of the carbamate linkage. The electron-withdrawing nature of the chlorine atoms could potentially increase the electrophilicity of the carbamoyl (B1232498) carbon, making it more susceptible to nucleophilic attack.
Conversely, the chloromethyl groups themselves are reactive centers susceptible to solvolysis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions. Therefore, in protic solvents such as water, alcohols, or carboxylic acids, competitive solvolysis at both the carbamate and the chloromethyl positions is possible. The relative rates of these reactions would depend on the specific conditions, including pH, temperature, and the nature of the solvent.
Role in Protecting Group Chemistry (Conceptual, no stability data)
Conceptually, the this compound structure lends itself to applications in protecting group chemistry. The carbamate moiety, particularly if it were a tert-butyl carbamate (Boc group), is a well-established protecting group for amines. chemicalbook.comyoutube.com The Boc group is valued for its stability under a wide range of reaction conditions and its ease of removal under specific acidic conditions. youtube.com
In a hypothetical scenario where the butyl group is a tert-butyl group, the resulting tert-Butyl bis(chloromethyl)carbamate could be used to introduce a "masked" reactive functionality. The Boc group would protect the nitrogen atom while the two chloromethyl groups remain available for subsequent chemical transformations. After the desired reactions at the chloromethyl positions have been carried out, the Boc group could be removed to reveal the free amine, allowing for further derivatization at that site.
The choice of a simple butyl group, as opposed to a tert-butyl group, would alter the deprotection strategy. While acid-catalyzed cleavage is typical for Boc groups, other methods would be required for a standard N-butyl carbamate.
Synergistic and Antagonistic Effects between Reactive Centers
Influence of Chloromethyl Groups on Carbamate Reactivity
The two chloromethyl groups are expected to exert a significant electronic influence on the carbamate moiety. Chlorine is an electronegative atom, and thus the chloromethyl groups act as electron-withdrawing groups. This inductive effect (-I effect) decreases the electron density on the nitrogen atom of the carbamate.
A lower electron density on the nitrogen atom would generally be expected to:
Decrease its nucleophilicity and basicity. This would make protonation of the nitrogen less favorable and could hinder reactions where the nitrogen acts as a nucleophile.
Increase the electrophilicity of the carbamate carbonyl carbon. The withdrawal of electron density from the nitrogen atom would, in turn, pull electron density from the adjacent carbonyl group, making it more susceptible to attack by nucleophiles. This could potentially accelerate the rate of hydrolysis or other nucleophilic acyl substitution reactions at the carbamate group.
Impact of Carbamate on Chloromethyl Reactivity
The electron-withdrawing nature of the entire carbamate functionality (due to the carbonyl group) would be expected to decrease the electron density on the α-carbons of the chloromethyl groups. This would make the chlorine atoms better leaving groups and the carbon atoms more electrophilic, thus potentially enhancing the rate of nucleophilic substitution reactions at the chloromethyl centers.
Conversely, the steric bulk of the butylcarbamate group could hinder the approach of nucleophiles to the chloromethyl groups, leading to a decrease in reaction rates. This steric hindrance would be more pronounced with larger nucleophiles.
Butyl Bis Chloromethyl Carbamate As a Building Block in Advanced Organic Synthesis
Precursor for Diverse Molecular Architectures
The presence of two electrophilic chloromethyl groups makes Butyl bis(chloromethyl)carbamate an excellent substrate for nucleophilic substitution reactions. This reactivity is the foundation for its use in creating a wide array of molecular structures.
Synthesis of Multi-functionalized Compounds
The sequential or simultaneous reaction of the two chloromethyl groups with various nucleophiles allows for the introduction of a wide range of functional groups into a single molecule. This capability is crucial for the synthesis of compounds with tailored properties. The general scheme for such reactions involves the displacement of the chloride ions by nucleophiles like amines, alcohols, thiols, and carbanions.
For instance, reaction with primary or secondary amines can yield diamino-substituted carbamates. Similarly, reaction with dithiols or diols can lead to the formation of molecules containing multiple thioether or ether linkages. The reactivity of the chloromethyl groups is analogous to that of other N-bis(chloroalkyl) compounds, which are known to be effective alkylating agents.
Table 1: Examples of Nucleophiles for the Synthesis of Multi-functionalized Compounds from this compound
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Product Class |
| Amine | Piperidine | Tertiary Amine | Diamino Carbamates |
| Thiol | Ethanethiol | Thioether | Dithioether Carbamates |
| Alcohol | Methanol | Ether | Diether Carbamates |
| Carbanion | Malonic Ester Anion | Alkylated Carbon Center | Dicarboxylic Ester Derivatives |
The step-wise substitution of the chlorine atoms can also be controlled by adjusting reaction conditions, such as temperature and stoichiometry, enabling the synthesis of unsymmetrically functionalized derivatives.
Formation of Macrocyclic or Heterocyclic Structures
The bifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocyclic and heterocyclic compounds through reactions with complementary bifunctional nucleophiles. These reactions, often performed under high-dilution conditions to favor intramolecular cyclization, can lead to the formation of aza-crown ethers, cryptands, and other complex macrostructures. nih.govrsc.orgnih.govbeilstein-journals.org
For example, the reaction of this compound with a diamine or a polyethylene (B3416737) glycol diamine can lead to the formation of aza-crown ethers, where the carbamate (B1207046) moiety is part of the macrocyclic ring. The size of the resulting macrocycle can be tailored by the length of the diamine chain.
Table 2: Potential Macrocyclic and Heterocyclic Structures from this compound
| Bifunctional Nucleophile | Resulting Ring System | Class of Compound |
| Diamine (e.g., 1,6-hexanediamine) | Diazacycloalkane | N-Substituted Heterocycle |
| Polyethylene glycol diamine | Aza-crown ether | Macrocycle |
| Dithiol (e.g., 1,4-butanedithiol) | Dithiacycloalkane | S-Containing Heterocycle |
| Catechol | Benzodioxepine derivative | O-Containing Heterocycle |
The synthesis of cryptands, which are three-dimensional macrobicyclic compounds, can be envisioned by reacting this compound with a pre-formed macrocycle containing two secondary amine groups. nih.govrsc.org This would result in a "strapped" or "bridged" macrocyclic structure with a defined cavity, suitable for ion complexation.
Applications in Materials Science and Polymer Chemistry (Non-Prohibited)
The reactivity of this compound also extends to the field of polymer chemistry, where it can be utilized as a monomer or a cross-linking agent to create advanced polymer networks.
As a Monomer in Polymerization Reactions (focus on chemical aspects, not material properties)
This compound can undergo polycondensation reactions with difunctional nucleophiles to form linear polymers. For example, reaction with a diamine would lead to the formation of a polyamine with repeating carbamate units in the backbone. The general reaction can be represented as:
n BuO-CO-N(CH₂Cl)₂ + n H₂N-R-NH₂ → [-N(CH₂-NH-R-NH-CH₂)-CO-O-Bu-]n + 2n HCl
The properties of the resulting polymer would be dependent on the nature of the diamine (R group). Similarly, polycondensation with diols or dithiols would yield polyethers or polythioethers, respectively. The presence of the carbamate group within the polymer chain can influence its chemical properties, such as solubility and susceptibility to hydrolysis.
Cross-linking Agent in Advanced Polymer Networks (focus on chemical bonding, not final material uses)
The two chloromethyl groups of this compound can react with functional groups present on existing polymer chains, leading to the formation of a cross-linked network. This process is crucial for improving the mechanical and thermal properties of polymers.
For instance, in a polymer containing nucleophilic groups such as hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups, this compound can act as a covalent linker between polymer chains. The chemical bonding involves the formation of ether, amine, or thioether linkages, respectively. The density of cross-linking can be controlled by the amount of this compound added to the polymer matrix.
Advanced Spectroscopic and Chromatographic Characterization Methods
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Butyl bis(chloromethyl)carbamate. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed map of the proton and carbon environments within the molecule can be constructed.
Application of ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The butyl group will give rise to a characteristic set of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen and carbamate (B1207046) functionalities. The two chloromethyl (CH₂Cl) groups attached to the nitrogen atom are chemically equivalent and are expected to produce a single, sharp singlet. The downfield shift of this singlet is a direct result of the strong deshielding effect of both the adjacent chlorine atoms and the carbamate nitrogen.
Based on the analysis of related carbamate structures, the predicted chemical shifts for this compound are presented in the table below. For comparison, the experimental ¹H NMR data for the structural isomer, tert-Butyl bis(2-chloroethyl)carbamate, shows a multiplet for the chloroethyl protons at 3.50-3.62 ppm and a multiplet for the tert-butyl protons at 1.37-1.56 ppm. chemicalbook.com
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | | -CH₂-Cl | 5.5 - 5.8 | Singlet | 4H | | -O-CH₂- | 4.0 - 4.2 | Triplet | 2H | | -CH₂-CH₂-CH₂- | 1.5 - 1.7 | Sextet | 2H | | -CH₂-CH₃ | 1.3 - 1.5 | Quintet | 2H | | -CH₃ | 0.9 - 1.0 | Triplet | 3H | Note: These are predicted values based on analogous structures. Experimental verification is required.
Utility of ¹³C NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule will generate a distinct signal. The carbonyl carbon (C=O) of the carbamate group is expected to appear significantly downfield, typically in the range of 150-160 ppm. The carbons of the butyl chain will show a predictable pattern of chemical shifts, with the carbon attached to the oxygen (-O-CH₂-) being the most downfield of the four. The chloromethyl carbons (-CH₂-Cl) are also expected to be significantly deshielded due to the attached chlorine and nitrogen atoms.
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Assignment | Predicted Chemical Shift (ppm) | | C=O (Carbamate) | 153 - 156 | | -CH₂-Cl | 70 - 75 | | -O-CH₂- | 65 - 68 | | -CH₂-CH₂-CH₂- | 30 - 32 | | -CH₂-CH₃ | 18 - 20 | | -CH₃ | 13 - 14 | Note: These are predicted values based on analogous structures. Experimental verification is required.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting the adjacent methylene groups within the butyl chain, confirming their sequential arrangement. The absence of a cross-peak between the chloromethyl singlet and any other signal would confirm its isolation from other proton-bearing groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals. For instance, the proton singlet of the chloromethyl groups would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations from the protons of the -O-CH₂- group to the carbamate carbonyl carbon, and from the protons of the chloromethyl groups to the same carbonyl carbon, thus confirming the core structure of the molecule.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like carbamates. In positive ion mode, ESI-MS of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular weight of 214.09 g/mol , this peak would appear at an m/z of approximately 215. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of about 65% of the main peak, and the M+4 peak having an intensity of about 10%.
Under certain conditions, fragmentation can be induced in the ESI source or in a tandem MS experiment (MS/MS). Common fragmentation pathways for carbamates include the loss of the butyl group, the loss of a chloromethyl group, and the cleavage of the carbamate bond. For the structural isomer, tert-Butyl bis(2-chloroethyl)carbamate, an [M+H]⁺ ion at m/e 242 has been reported. chemicalbook.com
| Predicted ESI-MS Fragmentation Data for this compound | | :--- | :--- | :--- | | m/z | Predicted Fragment | Description | | 215/217/219 | [C₇H₁₃Cl₂NO₂ + H]⁺ | Protonated Molecule [M+H]⁺ | | 158/160 | [M - C₄H₉]⁺ | Loss of butyl radical | | 166/168 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical | | 114/116 | [C₄H₉OC(O)]⁺ | Butoxycarbonyl ion | Note: These are predicted fragmentation patterns. Experimental verification is required.
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Direct analysis of many carbamates by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their thermal lability, which can lead to degradation in the hot injector port or on the column. This compound, with its relatively high molecular weight and polar nature, may be susceptible to such degradation.
To overcome this, derivatization is often employed to convert the carbamate into a more volatile and thermally stable compound prior to GC-MS analysis. Common derivatization strategies for carbamates include hydrolysis followed by acylation or silylation of the resulting amine. However, for a compound like this compound, this would alter the original structure.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying the functional groups present in a molecule. By measuring the interaction of electromagnetic radiation with a sample, specific vibrational modes of the chemical bonds can be observed, providing a molecular fingerprint.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups.
The primary characteristic absorption bands expected in the IR spectrum of this compound arise from the carbamate group, the alkyl chains, and the chloromethyl groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the carbamate functional group, typically appearing in the region of 1730-1680 cm⁻¹. The C-N stretching vibration of the carbamate is expected to be observed in the 1350-1200 cm⁻¹ range. The C-O stretching vibrations of the ester-like portion of the carbamate will likely produce strong bands in the 1250-1000 cm⁻¹ region.
Furthermore, the presence of the butyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The chloromethyl (CH₂Cl) groups are expected to show a C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region of the spectrum.
Illustrative Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (Butyl, Chloromethyl) | 2960-2850 | Medium to Strong |
| C=O Stretch | Carbamate | 1720-1700 | Strong |
| C-H Bend | Alkyl (Butyl) | 1465, 1380 | Medium |
| C-N Stretch | Carbamate | 1300-1250 | Medium |
| C-O Stretch | Carbamate | 1250-1190 | Strong |
| C-Cl Stretch | Chloromethyl | 750-700 | Medium to Strong |
Note: The data in this table is illustrative and based on typical wavenumber ranges for the specified functional groups. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone of the butyl group and the symmetric vibrations of the chloromethyl groups. The C-Cl stretching vibration, which is also visible in the IR spectrum, would likely yield a strong and distinct signal in the Raman spectrum. The carbonyl (C=O) group of the carbamate, while active in both, may show a weaker signal in Raman compared to IR. The non-polar C-H bonds of the alkyl chain will also produce strong signals.
Illustrative Raman Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (Butyl, Chloromethyl) | 2960-2850 | Strong |
| C=O Stretch | Carbamate | 1720-1700 | Weak to Medium |
| C-H Bend | Alkyl (Butyl) | 1460-1440 | Medium |
| C-N Stretch | Carbamate | 1300-1250 | Medium |
| C-C Stretch | Alkyl Backbone | 900-800 | Medium |
| C-Cl Stretch | Chloromethyl | 750-700 | Strong |
Note: The data in this table is illustrative and based on the principles of Raman spectroscopy for the given functional groups. Actual experimental values may vary.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for determining the purity of a sample and for its quantitative measurement in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, which can be a characteristic of carbamates.
Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Expected Retention Time | 4-6 minutes |
Note: The data in this table represents a typical starting point for method development and is for illustrative purposes. Actual parameters would require optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but it is generally applied to volatile and thermally stable compounds. Carbamates can be thermally labile, meaning they may decompose at the high temperatures used in a standard GC injection port. However, with careful method development, GC analysis of some carbamates is possible.
For this compound, a key challenge would be to ensure it can be volatilized without degradation. This might require the use of a cool on-column injection technique or derivatization to a more stable form, although the latter adds complexity to the analysis. If direct GC analysis is feasible, a mid-polarity capillary column would likely be used. Detection could be achieved with a flame ionization detector (FID), which is a universal detector for organic compounds, or a more selective detector like an electron capture detector (ECD), which is highly sensitive to halogenated compounds like this one due to the two chlorine atoms. A mass spectrometer (MS) detector would provide the highest degree of confidence in identification.
Illustrative GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C (or optimized for minimal degradation) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 40-400 m/z |
| Expected Retention Time | 8-10 minutes |
Note: The data in this table is illustrative and represents a potential method. The thermal stability of the compound would need to be experimentally verified.
Theoretical and Computational Investigations of Butyl Bis Chloromethyl Carbamate
Quantum Chemical Analysis of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the fundamental aspects of molecular structure and electronic behavior. For a molecule like Butyl bis(chloromethyl)carbamate, these computational tools can predict its three-dimensional geometry, conformational preferences, and the distribution of electrons, which are key determinants of its reactivity.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method for determining the most stable arrangement of atoms in a molecule, known as its optimized geometry. For carbamates, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-31G(d,p) or larger, have been successfully used to predict bond lengths, bond angles, and dihedral angles. researchgate.netuva.es These calculations would be the first step in a theoretical investigation of this compound, providing the foundational geometric parameters for all subsequent analyses. The resulting optimized structure would reveal the spatial relationship between the butyl group, the carbamate (B1207046) core, and the two chloromethyl substituents.
A hypothetical table of optimized geometric parameters for this compound, derived from typical DFT calculations on similar carbamates, is presented below.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.37 Å | |
| O-C (butyl) | ~1.45 Å | |
| N-CH2Cl | ~1.46 Å | |
| C-Cl | ~1.78 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-CH2Cl | ~118° | |
| Cl-C-H | ~109.5° |
Note: These are illustrative values based on general carbamate structures and would require specific DFT calculations for this compound for verification.
Conformational Analysis and Energy Landscapes (e.g., syn/anti isomerism of carbamates)
The carbamate functional group is known to exhibit rotational isomerism around the C-N bond, leading to syn and anti conformations. chemicalbook.comnih.gov The relative stability of these isomers is influenced by steric and electronic factors. chemicalbook.com For most simple carbamates, the anti conformation is generally more stable. chemicalbook.com However, the presence of bulky substituents can alter this preference. chemicalbook.com
In the case of this compound, a conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles, including the C-N bond and the bonds within the butyl chain. This would identify the global minimum energy structure and other low-energy conformers, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. The energy difference between syn and anti isomers in carbamates is typically in the range of a few kcal/mol. chemicalbook.com
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bldpharm.com The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms and parts of the alkyl chain, suggesting sites for nucleophilic interaction. The carbonyl oxygen of the carbamate group is generally a strong center of negative electrostatic potential in these molecules. nih.govbldpharm.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
In a typical carbamate, the HOMO is often localized on the nitrogen and oxygen atoms of the carbamate group, while the LUMO may be centered on the carbonyl carbon and the surrounding atoms. researchgate.net For this compound, the presence of the chloromethyl groups would likely influence the nature and energy of the LUMO, potentially making the carbon atoms of the chloromethyl groups electrophilic centers.
| Orbital | Predicted Energy (Illustrative) | Primary Atomic Contributions |
| HOMO | -7.5 eV | N, O (carbamate) |
| LUMO | +1.2 eV | C=O, C (chloromethyl) |
| HOMO-LUMO Gap | 8.7 eV | - |
Note: These energy values are hypothetical and serve to illustrate the expected outputs of an FMO analysis.
Computational Studies on Reaction Mechanisms and Kinetics
Computational chemistry can also be employed to investigate the pathways and energetics of chemical reactions involving this compound.
Transition State Identification and Activation Energy Barriers
By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.
For this compound, a potential reaction of interest would be its nucleophilic substitution, where a nucleophile attacks one of the chloromethyl carbons, displacing the chloride ion. Theoretical calculations could model this reaction, locate the transition state structure, and calculate the activation energy barrier. This information would be crucial for understanding its reactivity and stability in various chemical environments. The mechanism could proceed via a concerted SN2 pathway or a stepwise SN1-like mechanism, and computational studies could differentiate between these possibilities.
Reaction Pathway Elucidation and Selectivity Prediction
The elucidation of reaction pathways and the prediction of selectivity for chemical transformations involving this compound can be effectively achieved through quantum chemical calculations. These computational studies provide valuable insights into the energetics and mechanisms of reactions, guiding synthetic efforts and helping to understand product distributions.
Methodology:
Reaction pathway elucidation for a compound like this compound would typically involve the use of Density Functional Theory (DFT) methods. These calculations can map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and transition states.
A common approach involves:
Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products. This is a critical step in understanding the reaction mechanism.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, products, and intermediates have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct pathway has been identified.
For instance, in the study of the gas-phase elimination kinetics of similar tert-butyl carbamates, computational methods have been used to investigate proposed reaction mechanisms, such as those involving a six-membered cyclic transition state for the initial elimination step. researchgate.net
Selectivity Prediction:
Computational chemistry can also predict the selectivity of reactions where multiple products are possible. By comparing the activation energies for the different pathways leading to each product, the kinetically favored product can be identified. The pathway with the lower activation energy will be the faster one and is expected to yield the major product under kinetic control. Thermodynamic product distributions can be predicted by comparing the relative energies of the final products.
The following table illustrates the type of data that would be generated from a computational study on the reaction pathways of this compound.
Table 1: Illustrative Reaction Pathway Energetics (Note: The following data is hypothetical and for illustrative purposes only, as specific research on this compound is not available.)
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Pathway A | 0.0 | 25.3 | -10.2 | 25.3 |
| Pathway B | 0.0 | 30.1 | -15.8 | 30.1 |
Solvent Effects on Reaction Thermodynamics and Kinetics
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a condensed phase.
Methodology:
There are two primary models for incorporating solvent effects in computational chemistry:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This is a computationally efficient way to capture the bulk effects of the solvent.
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more detailed and accurate description of the immediate solvent environment.
By performing the reaction pathway calculations described in the previous section with the inclusion of a solvent model, it is possible to determine how the solvent affects the energies of the reactants, products, and transition states. This allows for the prediction of changes in reaction rates and equilibria in different solvents.
Table 2: Illustrative Solvent Effects on Activation Energy (Note: The following data is hypothetical and for illustrative purposes only.)
| Solvent | Dielectric Constant | Activation Energy for Pathway A (kcal/mol) |
| Gas Phase | 1.0 | 25.3 |
| Dichloromethane | 8.9 | 22.1 |
| Ethanol | 24.6 | 20.5 |
| Water | 78.4 | 19.8 |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules like this compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be compared with experimental data to confirm or propose a structure.
Methodology:
The standard method for calculating NMR chemical shifts involves:
Optimizing the molecular geometry, typically using DFT.
Calculating the NMR shielding tensors for this optimized geometry using a method such as the Gauge-Including Atomic Orbital (GIAO) method.
Converting the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The choice of DFT functional and basis set is crucial for obtaining accurate results. A variety of functionals and basis sets have been tested for their performance in predicting NMR chemical shifts. researchgate.net It is also important to consider that the final predicted spectrum may be a Boltzmann-weighted average of the spectra of several low-energy conformers.
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes only, based on typical chemical shifts for similar functional groups.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 155.2 |
| O-CH₂ | 65.8 |
| N-CH₂ | 45.1 |
| Butyl-CH₂ | 30.5 |
| Butyl-CH₂ | 18.9 |
| Butyl-CH₃ | 13.7 |
Vibrational Frequency Calculations
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an experimental IR or Raman spectrum.
Methodology:
Vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates. These calculations are typically performed at the same level of theory as the geometry optimization. The output of a frequency calculation includes the vibrational frequencies (in cm⁻¹) and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum.
It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values. This is because the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
Table 4: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes only, based on characteristic vibrational modes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| 1 | 2960 | C-H stretch (butyl) |
| 2 | 1715 | C=O stretch (carbamate) |
| 3 | 1250 | C-N stretch |
| 4 | 1100 | C-O stretch |
| 5 | 750 | C-Cl stretch |
Derivatization Chemistry and Post Synthetic Modifications of Butyl Bis Chloromethyl Carbamate
Strategies for Chemical Derivatization to Introduce New Functionalities
The presence of two reactive chloromethyl groups on the nitrogen atom of the carbamate (B1207046) makes Butyl bis(chloromethyl)carbamate a versatile precursor for a variety of chemical transformations. These modifications allow for the introduction of a wide array of functional groups, thereby altering the molecule's physical, chemical, and biological properties.
Nucleophilic Substitution at Chloromethyl Groups with Diverse Heteroatoms
The carbon-chlorine bond in the chloromethyl groups is susceptible to nucleophilic attack, providing a straightforward method for introducing new heteroatom-containing functionalities. This type of reaction, analogous to the behavior of other α-haloamides, allows for the displacement of the chloride ion by a range of nucleophiles.
Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can be employed to form new carbon-nitrogen bonds. For instance, reaction with primary or secondary amines would yield the corresponding N,N-bis(aminomethyl)carbamates. The use of sodium azide is a well-established method for introducing the azido group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions, such as "click" chemistry.
Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles to form ethers and esters, respectively. The reaction with alcohols would lead to the formation of N,N-bis(alkoxymethyl)carbamates, while reaction with a carboxylic acid salt would yield N,N-bis(acyloxymethyl)carbamates.
Sulfur Nucleophiles: Thiols and thio-anions are excellent nucleophiles for displacing the chloride. For example, reaction with potassium thioacetate would introduce a thioester functionality, which can be subsequently hydrolyzed to the corresponding thiol. This provides a pathway to introduce sulfur-containing moieties into the molecule.
Interactive Data Table: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Class |
| Amine | Diethylamine | -CH₂-NEt₂ | N,N-bis(diethylaminomethyl)carbamate |
| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ | N,N-bis(azidomethyl)carbamate |
| Thiol | Ethanethiol | -CH₂-SEt | N,N-bis(ethylthiomethyl)carbamate |
| Thioacetate | Potassium Thioacetate | -CH₂-S-C(O)CH₃ | N,N-bis(acetylthiomethyl)carbamate |
| Carboxylate | Sodium Acetate | -CH₂-O-C(O)CH₃ | N,N-bis(acetoxymethyl)carbamate |
Modification of the Carbamate Ester Moiety
The carbamate ester group itself can be a target for chemical modification, primarily through hydrolysis or transesterification reactions.
Hydrolysis: Under acidic or basic conditions, the carbamate ester can be hydrolyzed. Acid-catalyzed hydrolysis would likely lead to the formation of the corresponding N,N-bis(chloromethyl)amine and butanol, along with the release of carbon dioxide. Basic hydrolysis, on the other hand, would yield the carbamate salt, which upon acidification would decompose. The stability of carbamates to hydrolysis can vary significantly based on the substituents and reaction conditions. Generally, N,N-disubstituted carbamates are more stable towards alkaline hydrolysis than their N-monosubstituted counterparts.
Transesterification: The butyl group of the carbamate ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of another alcohol. This allows for the introduction of different ester functionalities, which can be used to modulate the solubility and other physicochemical properties of the molecule. For instance, reaction with a long-chain alcohol could increase lipophilicity, while reaction with a poly(ethylene glycol) (PEG) derivative could enhance water solubility.
Derivatization for Enhanced Analytical Detection and Separation
To facilitate the detection and quantification of this compound, especially at low concentrations, derivatization strategies can be employed to introduce moieties that are readily detectable by common analytical techniques.
Introduction of Chromophores or Fluorophores
For sensitive detection by UV-Vis or fluorescence spectroscopy, a chromophore or fluorophore can be attached to the molecule. This is typically achieved by reacting the chloromethyl groups with a nucleophile that contains a suitable chromophoric or fluorophoric system.
Chromophore Tagging: A common strategy involves the use of reagents that possess a strong UV-absorbing group and a nucleophilic center. For example, reaction with a phenoxide or a substituted aniline derivative could introduce an aromatic ring system, enhancing UV detectability.
Fluorophore Tagging: For even greater sensitivity, fluorescent tags can be introduced. Reagents such as 9-anthracenemethanol or other fluorescent alcohols could potentially react with the chloromethyl groups to form fluorescent ethers. Alternatively, a fluorescent amine could be used to displace the chlorides. Another approach involves the use of reagents like 9-chloromethyl-anthracene, which can react with nucleophiles introduced onto the this compound backbone after initial modification.
Modification for Improved Volatility for Gas-Phase Analysis
For analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to increase the volatility and thermal stability of the analyte.
Silylation: Silylation is a common derivatization technique for GC analysis that replaces active hydrogens with a trimethylsilyl (TMS) group. While this compound itself does not have active hydrogens, it could be first hydrolyzed to the corresponding amine, which could then be silylated. More directly, if the chloromethyl groups are first converted to hydroxyl groups via nucleophilic substitution, these can then be silylated to increase volatility.
Acylation: Acylation involves the introduction of an acyl group, which can also improve the chromatographic properties of a compound. Similar to silylation, this would likely be performed on a derivative of this compound, for example, after conversion of the chloromethyl groups to amino or hydroxyl functionalities. The resulting amides or esters are generally more volatile than the parent compounds. For instance, derivatization with reagents like heptafluorobutyric anhydride (HFBA) can significantly enhance volatility and sensitivity for electron capture detection (ECD) in GC.
Interactive Data Table: Analytical Derivatization Strategies
| Analytical Technique | Derivatization Goal | Potential Reagent | Target Functional Group | Resulting Derivative |
| HPLC-UV | Introduce Chromophore | 4-Nitroaniline | Chloromethyl | N,N-bis((4-nitrophenyl)aminomethyl)carbamate |
| HPLC-Fluorescence | Introduce Fluorophore | 9-Anthracenemethanol | Chloromethyl | N,N-bis((9-anthracenyl)methoxymethyl)carbamate |
| GC-MS | Improve Volatility | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (after conversion) | Silyl ether |
| GC-ECD | Improve Volatility & Sensitivity | Heptafluorobutyric anhydride (HFBA) | Amine (after conversion) | Perfluoroacyl amide |
Emerging Research Directions and Future Perspectives in Butyl Bis Chloromethyl Carbamate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste, use of renewable feedstocks, and development of energy-efficient processes. For a molecule like Butyl bis(chloromethyl)carbamate, which contains halogen atoms, a focus on sustainable synthesis is particularly pertinent.
Catalytic Processes for Enhanced Efficiency
The development of catalytic routes for the synthesis of carbamates is a significant area of research aimed at improving efficiency and reducing the environmental impact of traditional methods. While specific catalytic syntheses for this compound are not yet established, progress in the broader field of carbamate (B1207046) synthesis offers promising directions. For instance, the use of palladium-based catalysts has been explored for the preparation of carbamates from organic nitrogenous compounds, carbon monoxide, and organic hydroxyl group-containing compounds. google.com Future research could focus on adapting such catalytic systems for the synthesis of this compound, potentially from a suitable butylamine (B146782) precursor, formaldehyde, and a chlorine source under catalytic conditions.
Another avenue for sustainable synthesis involves the use of carbon dioxide (CO₂) as a C1 building block. The direct synthesis of carbamates from amines, CO₂, and alcohols is a greener alternative to methods employing phosgene (B1210022) or other hazardous reagents. acs.org Research into three-component coupling reactions of an amine, CO₂, and alkyl halides in the presence of catalysts like cesium carbonate and tetrabutylammonium (B224687) iodide has shown promise for efficient carbamate synthesis. acs.org The application of such a strategy to produce this compound would represent a significant advancement in its sustainable production.
| Catalyst/Reagent System | Potential Precursors | Potential Advantages |
| Palladium-based catalyst | Butylamine, Carbon Monoxide, Methanol, Chlorine source | High efficiency, potential for lower reaction temperatures |
| Cesium Carbonate / TBAI | Butylamine, CO₂, Chloromethylating agent | Utilization of CO₂, milder reaction conditions |
| Biocatalysts (e.g., Lipases) | Suitable ester and amine precursors | High selectivity, biodegradable catalysts |
Application of Flow Chemistry for Continuous Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling. The continuous synthesis of carbamates has been successfully demonstrated using flow reactors, often leading to higher yields and shorter reaction times compared to batch processes. nih.govnih.gov
A notable example is the coupling of a Curtius rearrangement with biocatalysis in a continuous flow system to produce a variety of carbamates. nih.gov This approach allows for the telescoping of reaction steps, minimizing the isolation of potentially unstable intermediates. beilstein-journals.org Future research could explore the adaptation of such flow processes for the synthesis of this compound. A hypothetical flow setup could involve the continuous reaction of a suitable N-butyl precursor with a chloromethylating agent in a microreactor, followed by in-line purification to safely handle the reactive product. The use of flow chemistry would be particularly advantageous for managing the exothermic nature of chloromethylation reactions and for the controlled, on-demand generation of this reactive compound.
Exploration of Novel Reaction Manifolds and Unprecedented Reactivity
The two chloromethyl groups in this compound are highly reactive electrophilic sites, suggesting a rich and largely unexplored reaction chemistry. Future research is likely to focus on harnessing this reactivity to develop novel synthetic methodologies.
Cascade Reactions and Tandem Processes
Cascade reactions, where a single transformation sets off a series of subsequent bond-forming events, offer a highly efficient means of building molecular complexity. The structure of this compound is well-suited for the design of novel cascade reactions. For example, reaction with a dinucleophile could lead to the formation of heterocyclic structures in a single step.
Research on the cascade reactions of other carbamate-containing molecules provides a conceptual blueprint. For instance, acid-promoted cascade reactions of N-(4-chloroquinolin-3-yl)carbamates with amines have been used to assemble imidazo[4,5-c]quinolin-2-ones. nih.gov While the specific reactivity would differ, this demonstrates the potential of the carbamate moiety to participate in and direct complex transformations. Future work on this compound could explore its use in radical cascade reactions, potentially initiated by the homolytic cleavage of a C-Cl bond, to access vicinal functionalized products. cmu.edu
Photochemical or Electrochemical Transformations
Photochemical and electrochemical methods offer unique ways to activate molecules and can lead to transformations that are not accessible through traditional thermal methods. The photochemistry of carbonyl compounds is a well-established field, with Norrish type I and type II reactions being classic examples. youtube.com While the carbamate carbonyl is generally less photoreactive than a ketone carbonyl, the presence of the chloromethyl groups could open up new photochemical pathways. For instance, photoinduced electron transfer processes could lead to the formation of radical ions, initiating novel cyclization or addition reactions.
The photochemistry of related N-chloro compounds has been shown to generate nitrogen-centered radicals, which can then undergo a variety of transformations, including intramolecular cyclization. acs.org The irradiation of this compound could potentially lead to the formation of a nitrogen-centered radical through homolytic cleavage of a C-Cl bond, followed by intramolecular rearrangement or intermolecular reactions.
Electrochemical methods could also be employed to explore the redox chemistry of this compound. Electrochemical cascade reactions are gaining prominence as a green and powerful synthetic tool. rsc.org The reduction of the chloromethyl groups could generate carbanionic species, which could then participate in further reactions. Conversely, oxidation of the carbamate nitrogen could initiate novel transformations.
Integration with Supramolecular Chemistry and Nanomaterials (Non-Prohibited)
The unique structural features of this compound, combining a polar carbamate core with two reactive alkylating arms, make it an intriguing candidate for applications in supramolecular chemistry and materials science.
The carbamate functional group is known to participate in hydrogen bonding, which can direct the self-assembly of molecules into well-defined supramolecular structures. nih.gov The ability of carbamates to act as both hydrogen bond donors and acceptors makes them versatile components in crystal engineering and the design of molecular networks. Future studies could investigate the co-crystallization of this compound with other molecules to form novel supramolecular assemblies.
Self-Assembly Properties of Derivatives
The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a cornerstone of modern materials science. For derivatives of this compound, the potential for self-assembly is a promising area of research. The fundamental principle behind the self-assembly of carbamate-containing molecules lies in the formation of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govutk.edu These interactions can drive the organization of individual molecules into larger, ordered structures like layers, 3D networks, and organogels. nih.govutk.edu
By strategically modifying the this compound molecule, researchers can tune its self-assembly behavior. For instance, replacing the chloro- groups with moieties capable of specific intermolecular interactions could lead to the formation of complex supramolecular architectures. The carbamate group itself is known to participate in hydrogen bonding, a key factor in the self-assembly of many organic molecules. nih.gov
Table 1: Potential Self-Assembling Derivatives of this compound and Their Driving Forces
| Derivative Class | Potential Modifying Group | Key Driving Force for Self-Assembly | Potential Supramolecular Structure |
| Aromatic Substituted | Phenyl, Pyridyl | π-π stacking, Hydrogen bonding | Lamellar structures, Nanofibers |
| Long-Chain Alkyl | Dodecyl, Hexadecyl | Van der Waals interactions | Organogels, Micelles |
| Hydrogen Bonding Moieties | Amide, Carboxylic Acid | Strong hydrogen bonding networks | Crystalline frameworks, Liquid crystals |
The exploration of these derivatives could lead to the development of novel "smart" materials with applications in areas such as sensing, drug delivery, and catalysis.
Surface Modification and Functionalization for Advanced Materials
The reactive chloromethyl groups of this compound make it an excellent candidate for the surface modification and functionalization of various materials, particularly polymers. msesupplies.comnumberanalytics.com Surface modification is a critical process for enhancing the properties of materials, such as their biocompatibility, adhesion, and chemical resistance. numberanalytics.com
One of the primary methods for surface modification is chemical grafting, where molecules are covalently attached to a material's surface. numberanalytics.com The high reactivity of the chloromethyl groups in this compound allows for its efficient grafting onto polymer surfaces that possess suitable reactive sites. This process introduces the carbamate functionality onto the material, which can then be used for further chemical transformations or to directly alter the surface properties. For example, the introduction of carbamate groups can increase the hydrophilicity and biocompatibility of a polymer surface. nih.govnih.gov
Table 2: Potential Applications of this compound in Surface Modification
| Material Substrate | Modification Strategy | Targeted Property Enhancement | Potential Application |
| Polyethylene (B3416737) (PE) | Plasma activation followed by grafting | Improved printability and adhesion | Advanced packaging materials |
| Polyvinyl chloride (PVC) | Nucleophilic substitution with surface hydroxyls | Increased biocompatibility | Medical devices and implants |
| Polystyrene (PS) | Friedel-Crafts alkylation | Introduction of functional handles for sensors | Biosensors and diagnostic devices |
| Silica Nanoparticles | Reaction with surface silanol (B1196071) groups | Enhanced dispersibility in polymer matrices | High-performance nanocomposites |
The versatility of this compound as a surface modifying agent opens up possibilities for creating advanced materials with tailored surface functionalities for a wide range of industrial and biomedical applications.
Synergistic Computational-Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and testing is revolutionizing the development of new molecules and materials. For this compound, these synergistic approaches offer a powerful strategy for the rational design of derivatives with specific properties.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, is a valuable tool for understanding how the chemical structure of a molecule influences its reactivity and biological effects. nih.govnih.gov These models use statistical methods to correlate molecular descriptors with experimental data.
For this compound and its potential derivatives, Density Functional Theory (DFT) calculations can be employed to determine a wide range of molecular descriptors, such as electronic properties, steric parameters, and thermodynamic data. nih.govplos.org These descriptors can then be used to build QSAR/QSTR models to predict the reactivity of the chloromethyl groups, the stability of the carbamate linkage, and potential toxicity. nih.govnih.gov Such models can guide the design of new derivatives by identifying structural features that are likely to result in desired properties, thereby reducing the need for extensive and time-consuming experimental work.
Table 3: Key Molecular Descriptors for Predictive Modeling of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Predicted Property | Relevance to Rational Design |
| Electronic | HOMO-LUMO energy gap | Chemical reactivity, Spectroscopic properties | Designing derivatives with tailored reactivity |
| Steric | Molecular volume, Surface area | Accessibility of reactive sites | Optimizing reaction conditions and selectivity |
| Thermodynamic | Enthalpy of formation | Stability and degradation pathways | Developing stable and robust materials |
| Topological | Connectivity indices | Biological activity, Toxicity | Screening for potentially hazardous derivatives |
High-Throughput Screening Guided by Computational Data
High-throughput screening (HTS) is a method that allows for the rapid testing of large numbers of compounds for a specific activity. youtube.com When combined with computational modeling, HTS becomes an even more powerful tool for discovery.
In the context of this compound, a proposed workflow would involve the in silico design of a virtual library of derivatives with diverse structural modifications. This virtual library could then be screened using the predictive models described in the previous section to identify a smaller subset of promising candidates. nih.gov These computationally "hit" compounds would then be synthesized and subjected to experimental high-throughput screening to validate their predicted properties. nih.govacs.org This integrated approach significantly accelerates the discovery and optimization process, enabling the rapid identification of new this compound derivatives with applications in areas ranging from materials science to pharmaceuticals.
Table 4: Illustrative Workflow for Computationally Guided High-Throughput Screening
| Step | Description | Tools and Techniques | Expected Outcome |
| 1. Virtual Library Design | Creation of a large, diverse set of virtual derivatives of this compound. | Cheminformatics software, Combinatorial chemistry principles | A comprehensive virtual library of potential candidates. |
| 2. Computational Screening | In silico prediction of key properties (e.g., reactivity, stability, toxicity) for the virtual library. | QSAR/QSTR models, DFT calculations | A ranked list of candidate molecules with high potential. |
| 3. Candidate Selection | Selection of a manageable number of top-ranking candidates for synthesis. | Data analysis and visualization tools | A focused set of "hit" compounds for experimental validation. |
| 4. Synthesis and HTS | Automated or parallel synthesis of the selected candidates and rapid experimental testing. | Robotic synthesis platforms, Microplate-based assays | Experimental confirmation of predicted properties and identification of lead compounds. |
| 5. Data Analysis and Iteration | Analysis of experimental data to refine the computational models and guide the design of the next generation of derivatives. | Statistical software, Machine learning algorithms | Improved predictive models and a new cycle of rational design. |
The continued exploration of this compound and its derivatives, driven by these emerging research directions, holds significant promise for the development of new technologies and materials with impactful applications across various scientific and industrial domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
